molecular formula C₂₉H₂₇ClN₂O₄ B018040 3'-Chloro-3'-deoxy-5'-O-tritylthymidine CAS No. 34627-62-8

3'-Chloro-3'-deoxy-5'-O-tritylthymidine

Cat. No. B018040
CAS RN: 34627-62-8
M. Wt: 503 g/mol
InChI Key: UPBVZHGDVFKZMX-JIMJEQGWSA-N
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Description

Synthesis Analysis

The chemical synthesis of related nucleosides often involves the incorporation of specific functional groups that enable further chemical modifications. For instance, 3'-deoxy-3'-chlorouridine has been chemically incorporated into octanucleotides using phosphite chloridite intermediates, demonstrating the versatility of chloro substituents in nucleoside chemistry (Smrt et al., 1986). Furthermore, synthetic pathways involving trityl groups at the 5' position of nucleosides, such as 2'-deoxy 5'-O-tritylthymidine, have been explored to study host–guest interactions and crystal structures (Prahadeeswaran et al., 2000).

Molecular Structure Analysis

The molecular structure of nucleosides containing trityl and chloro substituents has been extensively studied. The crystal structure analysis reveals detailed insights into the conformation and interactions of these modified nucleosides. For example, the crystal structures of 2'-deoxy 5'-O-tritylthymidine variants have shown different conformations and packing arrangements influenced by the presence of various organic moieties, demonstrating the impact of substitution on the nucleoside's structural properties (Prahadeeswaran et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 3'-chloro and 5'-O-trityl groups in nucleosides facilitate the synthesis of various nucleoside analogs with potential biological activities. The reactivity of these groups under different conditions can lead to the formation of compounds with unique properties. For instance, reactions of dimesylthymidine with secondary amines have provided easy access to new classes of potential antiviral aminonucleosides, showcasing the chemical versatility of modified nucleosides (Sakthivel et al., 1993).

Scientific Research Applications

  • HPLC Method for Determining 2'-Deoxy-3'-Thiacytidine (3TC) in Human Serum

    A study by Harker et al. (1994) developed a high-performance liquid chromatographic method for determining 2'-deoxy-3'-thiacytidine in human serum. This method is effective for a concentration range of 10-5000 ng/ml and is suitable for automated analysis of HIV-positive patients' serum samples (Harker, Evans, Hawley, & Morris, 1994).

  • Carboxymethyl Derivatives in Polynucleotide Synthesis

    Halford and Jones (1968) reported that carboxymethyl derivatives of uridine and thymidine can be used as a scaffold for synthesizing polynucleotides with high affinity for polyadenylic acid (Halford & Jones, 1968).

  • 3TC as an Inhibitor of HIV Replication

    Coates et al. (1992) found that 3TC is a potent and selective inhibitor of HIV-1 and HIV-2 replication in vitro, without detectable antiviral activity against other viruses or chronically infected cells (Coates et al., 1992).

  • Crystal Structures of Modified Nucleosides

    A study by Prahadeeswaran et al. (2000) revealed the crystal structures of 2'-deoxy 5'-O-trityluridine and 2'-deoxy 5'-O-tritylthymidine, showing host-guest interactions between modified nucleosides and various organic moieties, providing insights into nucleoside interactions (Prahadeeswaran, Kolappan, Krishnan, & Seshadri, 2000).

  • Synthesis of Octadeoxyribonucleotides

    Smrt et al. (1986) demonstrated the successful synthesis of octadeoxyribonucleotides with sequence-specific 3'-deoxy-3'-chlorouridine residues and 2'-5' internucleotide linkages using the phosphite chloridite approach (Smrt, Hoffmann, Cech, & Rosenthal, 1986).

  • Synthesis of 5'-Halogeno Nucleosides

    Hřebabecký and Beránek (1978) presented a method for synthesizing 5'-chloro-2',3'-cyclic sulphite isomers, which can be used to synthesize 5'-deoxyuridine and 5'-deoxy-5-fluorouridine (Hřebabecký & Beránek, 1978).

properties

IUPAC Name

1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBVZHGDVFKZMX-JIMJEQGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570279
Record name 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3'-deoxy-5'-O-tritylthymidine

CAS RN

34627-62-8
Record name 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JPH Verheyden, JG Moffatt - The Journal of Organic Chemistry, 1972 - ACS Publications
The replacement of various hydroxyl functions in the sugar moiety of nucleosides by chlorine or bromine can be achieved through reaction with carbon tetrahalides and …
Number of citations: 189 pubs.acs.org

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